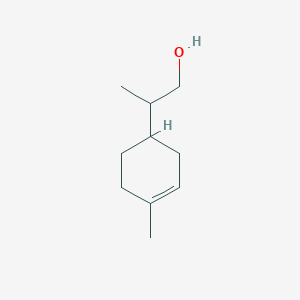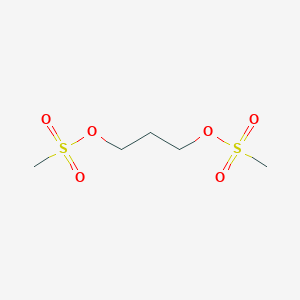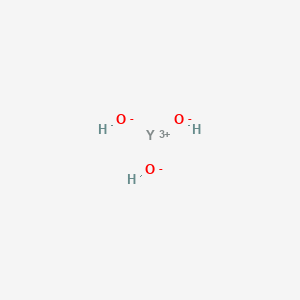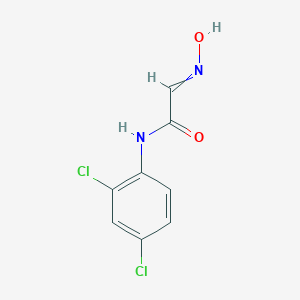
1-(1-Hydroxycyclopentyl)ethanone
Overview
Description
The compound of interest, 1-(1-Hydroxycyclopentyl)ethanone, is a chemical structure that is closely related to various hydroxyphenyl ethanones and hydroxycyclopentyl derivatives. These compounds are significant in the field of organic chemistry due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The related compounds have been studied for their crystallographic properties, synthesis methods, and potential applications in various chemical reactions.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions or the use of protecting groups. For instance, 1-[2-(2-hydroxyalkyl)phenyl]ethanone has been used as a photoremovable protecting group for carboxylic acids, showcasing its utility in synthetic chemistry . Similarly, the synthesis of highly functionalized 2-aminofuran derivatives involves the reaction of alkyl isocyanides, dialkyl acetylenedicarboxylates, and 2-hydroxy-l-aryl-2-(arylamino)ethanones under mild conditions . These methods highlight the versatility of hydroxyethyl ketones in organic synthesis.
Molecular Structure Analysis
The molecular structure and properties of these compounds have been extensively studied using techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods like density functional theory (DFT) . For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined to be stabilized by intramolecular hydrogen bonding and π-π stacking interactions . These studies provide valuable insights into the geometrical parameters and electronic properties of the compounds, which are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
Hydroxyethyl ketones participate in various chemical reactions, including copper-catalyzed cross-coupling reactions to form C-N, C-S, and C-O bonds . The presence of hydroxyl and ketone functional groups allows these compounds to act as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the presence of substituents, as seen in the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, which exhibits antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxyethyl ketones are characterized by their melting points, elemental composition, and spectroscopic data . These properties are influenced by the molecular structure, as different polymorphs can exhibit distinct physical characteristics, such as thermal stability and phase transitions . Spectroscopic techniques like IR, UV-Vis, and NMR are used to identify and characterize these compounds, providing information on their functional groups and electronic transitions .
Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(1-Hydroxycyclopentyl)ethanone is involved in the synthesis of various heterocyclic compounds. These compounds have broad applications in the pharmaceutical industry and drug research. For instance, the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, derived from 4-chlorophenol, shows antimicrobial activity against both gram-positive and gram-negative bacteria (Wanjari, 2020).
Photoremovable Protecting Group for Carboxylic Acids
The compound is utilized as a photoremovable protecting group for carboxylic acids. The group, known as 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), protects various carboxylic acids and releases them upon photolysis with high efficiency (Atemnkeng et al., 2003).
Photodeprotection Reaction Mechanisms
This compound is also crucial in understanding photodeprotection reaction mechanisms. Studies using transient absorption spectroscopies and density functional theory computations on related compounds provide insights into the effect of geometric configurations of intermediates on photodeprotection pathways. This is vital for the development of photolabile protecting groups in biorelevant molecules (Guo et al., 2022).
Synthesis of Novel Heterocyclic Compounds
The compound plays a role in the synthesis of novel heterocyclic systems. For example, it's used in the three-component reaction for the preparation of 9H-furo[2,3-f]chromene-8,9-dicarboxylates in water. This process exemplifies an efficient and green synthetic procedure (Rostami-Charati et al., 2012).
Molecular Docking and ADMET Studies
This compound's derivatives have been studied for their antimicrobial properties through molecular docking techniques. These studies assess the binding efficacy of the compounds with proteins, contributing to the understanding of their potential medicinal applications (Satya et al., 2022).
Solubility and Acidic Constants
Studies on the acid-base equilibria and solubility of derivatives of this compound in various media contribute to the understanding of its chemical behavior, which is important in designing drugs and other chemical applications (Furia et al., 2016).
Crystallographic and Vibrational Studies
Crystallographic and vibrational spectroscopy studies of this compound derivatives provide detailed information on molecular structures, which is essential for understanding its properties and potential applications (Kumar et al., 2015).
Antirhinovirus Properties
Research on compounds like 1-[5-tetradecyloxy-2-furanyl]-ethanone, a derivative, shows potential antiviral properties specific to rhinoviruses, indicating its potential in antiviral drug development (Ash et al., 1979).
Polymorphism and Phase Transition Studies
Studies on polymorphism and phase transitions in derivatives of this compound contribute to understanding its physical properties, which is vital for the formulation of pharmaceutical products (Suarez et al., 2017).
Safety and Hazards
The safety data sheet for 1-(1-Hydroxycyclopentyl)ethanone indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that cyclopentyl grignard is reacted with o-chlorobenzonitrile to yield o-chlorophenyl cyclopentyl ketone, which is then brominated, and hydrolyzed to give (1-hydroxy-cyclopentyl)-(o-chlorophenyl)-n-methyl ketimine . This is rearranged by heat to give ketamine . The key intermediate is this, or something similar .
Biochemical Pathways
It’s known that this compound is involved in the synthesis of various pharmaceuticals .
properties
IUPAC Name |
1-(1-hydroxycyclopentyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)7(9)4-2-3-5-7/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCCLRAOJRADOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339839 | |
| Record name | 1-(1-Hydroxycyclopentyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17160-89-3 | |
| Record name | 1-(1-Hydroxycyclopentyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)



![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)

![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)




